molecular formula C14H18N4O2S B2640988 (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide CAS No. 2411335-53-8

(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide

Cat. No. B2640988
CAS RN: 2411335-53-8
M. Wt: 306.38
InChI Key: JEZLIYRNBNTASY-ONEGZZNKSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide is a chemical compound that has been the focus of scientific research in recent years. This compound is of interest to researchers due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide involves the inhibition of certain enzymes that are involved in the progression of diseases. One of the enzymes that this compound inhibits is protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide in lab experiments is its specificity for certain enzymes. This compound has been found to selectively inhibit the activity of protein kinase CK2, which makes it a useful tool for studying the role of this enzyme in disease progression. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide. One area of research is the development of more potent and selective inhibitors of protein kinase CK2. Another area of research is the evaluation of the efficacy of this compound in animal models of various diseases. Additionally, there is a need for further studies on the toxicity of this compound, as well as its potential side effects in humans.

Synthesis Methods

The synthesis method of (E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide involves the reaction of 4-oxothieno[3,2-d]pyrimidine-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then reacted with (E)-4-bromo-2-butenoic acid ethyl ester in the presence of potassium carbonate and tetrabutylammonium bromide to obtain this compound.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(2)7-3-4-12(19)15-6-8-18-10-16-11-5-9-21-13(11)14(18)20/h3-5,9-10H,6-8H2,1-2H3,(H,15,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLIYRNBNTASY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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